molecular formula C14H13Cl2O2P B14579037 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate CAS No. 61388-06-5

2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate

Cat. No.: B14579037
CAS No.: 61388-06-5
M. Wt: 315.1 g/mol
InChI Key: ISFLDCVRKRNOLW-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group bonded to a naphthalene ring and a dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate typically involves the reaction of naphthalen-1-yl phosphinic acid with 2,2-dichloroethenyl ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphinate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through covalent or non-covalent interactions. The pathways involved may include phosphorylation or dephosphorylation processes, affecting cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)acetonitrile
  • 2-(1-naphthyl)ethanoyl chloride
  • 1-Naphthalen-2-yl-ethylamine

Uniqueness

Compared to similar compounds, 2,2-Dichloroethenyl ethyl(naphthalen-1-yl)phosphinate is unique due to the presence of both a dichloroethenyl group and a phosphinate group.

Properties

CAS No.

61388-06-5

Molecular Formula

C14H13Cl2O2P

Molecular Weight

315.1 g/mol

IUPAC Name

1-[2,2-dichloroethenoxy(ethyl)phosphoryl]naphthalene

InChI

InChI=1S/C14H13Cl2O2P/c1-2-19(17,18-10-14(15)16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3

InChI Key

ISFLDCVRKRNOLW-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CC2=CC=CC=C21)OC=C(Cl)Cl

Origin of Product

United States

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